Propanoic acid, 3-oxo-3-(phenylthio)-

Descripción

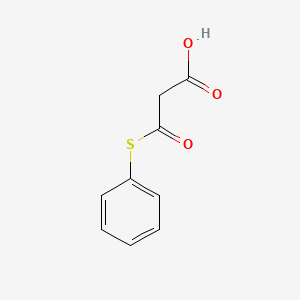

Propanoic acid, 3-oxo-3-(phenylthio)- (CAS: Not explicitly provided; IUPAC name: 3-oxo-3-(phenylsulfanyl)propanoic acid) is a β-keto thioether derivative of propanoic acid. Its structure features a phenylthio (-SPh) group and a ketone at the β-position of the carboxylic acid chain. This compound is synthetically significant due to its reactive β-keto thioether moiety, which enables diverse chemical transformations, including nucleophilic substitutions and cyclizations. It has been studied in the context of organic synthesis, medicinal chemistry, and material science.

Propiedades

IUPAC Name |

3-oxo-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDPGSKNDNVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462263 | |

| Record name | Propanoic acid, 3-oxo-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4279-77-0 | |

| Record name | Propanoic acid, 3-oxo-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

A series of 3-oxo-3-(arylthio)propanoic acid derivatives were synthesized to evaluate substituent effects on reactivity (Table 1). The phenylthio derivative (entry 2) showed a moderate yield (59%), comparable to electron-donating substituents (e.g., 4-methylphenylthio, 59%) but lower than 4-fluorophenylthio (65%). Electron-withdrawing groups (e.g., nitro, chloro) reduced yields due to steric and electronic hindrance .

Table 1: Synthesis Yields of 3-Oxo-3-(Arylthio)propanoic Acid Derivatives

| Substituent on Phenyl Ring | Yield (%) |

|---|---|

| 4-Methoxyphenylthio | 61 |

| Phenylthio | 59 |

| 4-Methylphenylthio | 59 |

| 4-Fluorophenylthio | 65 |

| 4-Chlorophenylthio | 50 |

| 4-Nitrophenylthio | 52 |

| Pentachlorophenylthio | 2 |

Antimicrobial Activity

- Propanoic Acid, 3-Oxo-3-(Phenylthio)-: Demonstrated moderate antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus flavus when incorporated into thiazolone frameworks .

- Chlorinated 3-Phenylpropanoic Acids: Derivatives such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ) showed selective activity against Escherichia coli and Staphylococcus aureus but were inactive against Candida albicans .

- NSAID Analogues: β-Hydroxy-β-arylalkanoic acids (e.g., fenbufen) exhibited anti-inflammatory activity, whereas 3-oxo-3-(phenylthio)propanoic acid derivatives lack direct COX inhibition but show antiproliferative effects in cancer cells .

Anticancer Activity

- Thiazolone derivatives of 3-oxo-3-(phenylthio)propanoic acid demonstrated significant activity against breast cancer cell lines (MCF-7, BT-474), with IC₅₀ values comparable to clinically used drugs. The 3-hydroxyphenylpropanoic acid variant showed the highest potency .

Physicochemical and Structural Comparisons

Table 2: Key Properties of Selected Propanoic Acid Derivatives

| Compound Name | Molecular Weight | Boiling Point (°C) | logP | Key Features |

|---|---|---|---|---|

| 3-Oxo-3-(phenylthio)propanoic acid | ~196.23* | ~274 (predicted) | ~1.30 | Reactive β-keto thioether, acidic |

| 3-(Methylthio)propanoic acid | 120.17 | N/A | 0.89 | Volatile, used in flavor chemistry |

| 2-Chloro-3-oxo-phenyl ester (CAS 53341-66-5) | 198.01 | 273.9 | 2.27 | Esterified, higher lipophilicity |

| Fenbufen (4-Biphenylylbutanoic acid) | 254.28 | N/A | 3.50 | Anti-inflammatory, non-COX inhibitory |

*Calculated based on C₉H₈O₃S. Predicted data derived from analogous structures .

Functional Group Modifications

- Carboxylic Acid Replacement : Replacing the -COOH group with sulfonic or phosphonic acid (e.g., compound 7 in ) reduced biological activity (GPR44 Ki >2400 nM vs. ~100 nM for parent compounds), highlighting the critical role of the carboxylic acid in target binding .

- Thioether vs. Ether/Oxidized Derivatives: 2-(Phenoxy)propanoic acid derivatives () showed anti-inflammatory effects but lacked the thioether’s nucleophilicity, which is crucial for forming bioactive heterocycles .

Métodos De Preparación

Condensation and Hydrolysis of Phenylthio-Substituted Precursors

Another approach involves condensation reactions between phenylthio-substituted precursors and β-keto acid frameworks, followed by hydrolysis to yield the target acid.

- Example : Condensation of phenylphosphonous dichloride with acrylic acid under controlled temperature and pressure conditions to form related β-keto acid derivatives (though this example is more specific to related phosphinyl-propanoic acids, it exemplifies the importance of controlled condensation reactions in preparing β-keto acids).

- Reaction Conditions : Typically carried out at 70-100 °C under pressures above atmospheric (1.05–3 atm) to prevent loss of volatile reactants and improve yield.

- Yields : High yields (~85-95%) are achievable by optimizing mole ratios and reaction conditions.

- Notes : While this method is more specific to 3-(hydroxyphenylphosphinyl)-propanoic acid, it illustrates the utility of condensation-hydrolysis sequences which can be adapted for phenylthio derivatives.

4 Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Malonic acid + Thiophenol | Malonic acid, thiophenol, condensing agent (e.g., ethyl polyphosphate) | Mild heating, long reaction times (~30 h) | 50-88 | Efficient for diverse aryl thioesters; requires excess malonic acid and special reagents |

| Condensation of phenylphosphonous dichloride + acrylic acid | Phenylphosphonous dichloride, acrylic acid | 70-100 °C, 1.05-3 atm pressure | 85-95 | High yield, controlled pressure prevents acrylic acid evaporation; method adaptable |

5 Research Findings and Notes

- The preparation of 3-oxo-3-(phenylthio)propanoic acid derivatives via MAHTs is well-documented, with the reaction protocol allowing the generation of a variety of substituted aryl thioesters with moderate to high yields.

- The use of excess malonic acid and specialized condensing agents can improve yields but may complicate purification.

- Intramolecular hydrogen bonding in certain substituted phenols can negatively affect yield by perturbing reaction pathways.

- Condensation reactions under elevated pressure and controlled temperature prevent loss of volatile reactants such as acrylic acid, improving yields and product purity.

- The reported molecular weight of propanoic acid, 3-oxo-3-(phenylthio)- is approximately 196.22 g/mol, consistent with the molecular formula C9H8O3S.

- There is no direct patent or literature describing a single-step synthesis of propanoic acid, 3-oxo-3-(phenylthio)-, but the combination of condensation and thioesterification strategies is effective.

6 Summary

The preparation of propanoic acid, 3-oxo-3-(phenylthio)- involves:

- Formation of malonic acid half thioesters by reaction of malonic acid derivatives with thiophenol under mild conditions, often using condensing agents.

- Condensation reactions between phenylthio-substituted precursors and β-keto acid frameworks under controlled temperature and pressure to maximize yield and purity.

- Optimization of mole ratios, reaction temperature, and pressure is critical to achieving high yields (up to ~88-95%).

- Challenges include managing side reactions, reagent availability, and reaction times.

This synthesis area remains active for research due to the compound’s utility in organic synthesis and potential applications in pharmaceuticals and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-oxo-3-(phenylthio)propanoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between thiol-containing aromatic compounds (e.g., thiophenol) and β-keto acid precursors. For example, the reaction of phenylthiol with β-ketopropanoic acid derivatives under controlled conditions (e.g., acidic or basic catalysis) can yield the target compound. Critical parameters include solvent choice (e.g., DMF or THF), temperature (50–80°C), and reaction time (6–12 hours). Esterification steps may follow to improve solubility, as seen in analogous methyl ester syntheses .

Q. How can spectroscopic techniques characterize 3-oxo-3-(phenylthio)propanoic acid?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the keto group (δ 2.8–3.2 ppm for α-protons). C NMR confirms the carbonyl (C=O) at ~200 ppm.

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2550 cm (S-H stretch, if present).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with the molecular formula (CHOS, MW 212.22 g/mol).

- Elemental Analysis : Validates sulfur content (~15%) .

Q. What thermodynamic properties influence the stability of 3-oxo-3-(phenylthio)propanoic acid?

- Methodological Answer : The compound’s stability is affected by hydrogen bonding (e.g., dimerization via carboxylic acid groups) and substituent effects. Excess enthalpy studies in propanoic acid mixtures suggest that electron-withdrawing groups like phenylthio reduce dimerization tendencies compared to unsubstituted propanoic acid. Melting points (e.g., 86–87°C for related esters) and phase transitions can be modeled using equations of state (e.g., NRHB theory) .

Q. How do solubility and purification challenges impact research on this compound?

- Methodological Answer : The phenylthio group enhances lipophilicity, reducing aqueous solubility. Purification often requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Sodium salt formation (e.g., via NaOH treatment) improves water solubility for biological assays, as demonstrated in quinoline-thiocarboxylic acid hybrids .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic attacks on 3-oxo-3-(phenylthio)propanoic acid?

- Methodological Answer : The β-keto group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents or amines). Computational studies (DFT) can model charge distribution, showing higher electron density at the sulfur atom, which may participate in thiol-disulfide exchange reactions. Kinetic studies under varying pH conditions reveal rate-determining steps involving deprotonation of the α-carbon .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes like cyclooxygenase-2 (COX-2). The phenylthio group’s hydrophobic interactions and sulfur’s polarizability are critical for binding pocket compatibility. QSAR models correlate substituent effects (e.g., methoxy vs. nitro groups) with anti-inflammatory activity .

Q. What structural analogs of 3-oxo-3-(phenylthio)propanoic acid show enhanced bioactivity?

- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring exhibit improved antimicrobial activity. For example, 3-(4-nitrophenylthio)propanoic acid inhibits Candida albicans (MIC = 8 µg/mL). Hybrid molecules (e.g., quinoline-thiocarboxylic acid salts) demonstrate dual antifungal and anticancer properties .

Q. How do contradictions in dimerization data inform experimental design?

- Methodological Answer : Excess enthalpy measurements in propanoic acid mixtures show deviations from ideal behavior due to hydrogen bonding. For 3-oxo-3-(phenylthio)propanoic acid, competing interactions (S···H vs. O···H bonds) may reduce dimerization. Researchers should compare experimental data (e.g., FTIR or calorimetry) with NRHB model predictions to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.